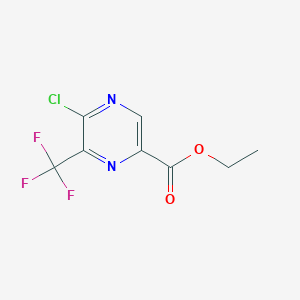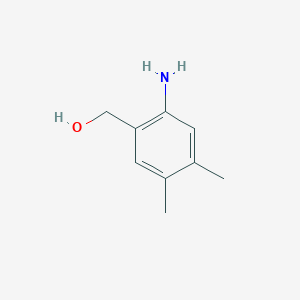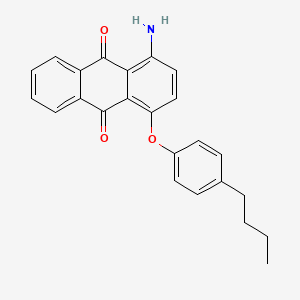
1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pentaoxahexadecane-16-yl anthracene-9,10-dione , is a fascinating compound with a unique structure. Its chemical formula is C₁₁H₂₄O₆ , and its molecular weight is approximately 252.3 g/mol . This compound combines an anthracene core with a pentaoxahexadecane side chain, resulting in intriguing properties.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves attaching the pentaoxahexadecane moiety to the anthracene core. While specific synthetic routes may vary, one common approach is through etherification or esterification reactions. Researchers can achieve this by reacting anthracene-9,10-dione with a suitable alcohol or ether precursor containing the pentaoxahexadecane group.
Reaction Conditions: Reaction conditions typically involve mild temperatures and acid or base catalysts. The choice of solvent and reaction time plays a crucial role in obtaining high yields.
Industrial Production: Although not widely produced industrially, this compound may find applications in specialized fields due to its unique structure.
Análisis De Reacciones Químicas
Reactivity: 1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione can undergo various reactions:
Oxidation: It may be susceptible to oxidation, leading to the formation of different oxidation states.
Substitution: The side chain can undergo substitution reactions, altering its functional groups.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Acids/Bases: Used for esterification or etherification.
Hydrogenation Catalysts: For reduction reactions.
Major Products: The major products depend on the specific reaction conditions and the functional groups involved. These could include derivatives with modified side chains or reduced carbonyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for novel materials.
Biology: Investigating its interactions with biomolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing functional materials.
Mecanismo De Acción
The exact mechanism of action remains an area of research. It likely involves interactions with cellular components, possibly affecting gene expression or signaling pathways.
Comparación Con Compuestos Similares
While this compound is relatively unique, similar structures include other anthracene derivatives with varying side chains. the specific combination of the pentaoxahexadecane group with anthracene sets it apart.
Propiedades
Número CAS |
104779-02-4 |
|---|---|
Fórmula molecular |
C25H30O8 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C25H30O8/c1-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-22-8-4-7-21-23(22)25(27)20-6-3-2-5-19(20)24(21)26/h2-8H,9-18H2,1H3 |
Clave InChI |
OOVZVHVIXGLIRW-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)





![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)

![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
